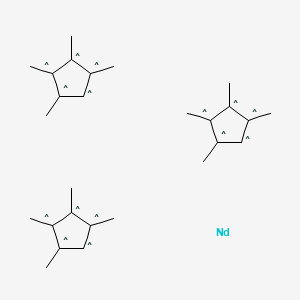
TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(tetramethylcyclopentadienyl)neodymium: is a chemical compound with the molecular formula C27H39Nd and a molecular weight of 507.84 g/mol . It is primarily used in research and industrial applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(tetramethylcyclopentadienyl)neodymium typically involves the reaction of neodymium chloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Tris(tetramethylcyclopentadienyl)neodymium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form neodymium oxides.
Reduction: It can be reduced to lower oxidation states of neodymium.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various ligands and solvents depending on the desired product.
Major Products:
Oxidation: Neodymium oxides.
Reduction: Lower oxidation state neodymium compounds.
Substitution: Compounds with different ligands.
Aplicaciones Científicas De Investigación
Tris(tetramethylcyclopentadienyl)neodymium has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials and as a component in high-performance magnets
Mecanismo De Acción
The mechanism of action of tris(tetramethylcyclopentadienyl)neodymium involves its interaction with molecular targets through its neodymium center. The compound can coordinate with various substrates, facilitating chemical transformations. The tetramethylcyclopentadienyl ligands stabilize the neodymium center, allowing it to participate in catalytic cycles .
Comparación Con Compuestos Similares
Tris(cyclopentadienyl)neodymium: Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Tris(tetramethylcyclopentadienyl)europium: Similar structure but with europium instead of neodymium
Uniqueness: Tris(tetramethylcyclopentadienyl)neodymium is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other similar compounds. Its tetramethylcyclopentadienyl ligands provide steric protection and electronic effects that enhance its performance in various applications .
Propiedades
Número CAS |
164528-22-7 |
|---|---|
Fórmula molecular |
C27H39Nd |
Peso molecular |
507.8 g/mol |
Nombre IUPAC |
neodymium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Nd/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |
Clave InChI |
AKBMFVSUWKMRTD-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Nd] |
SMILES canónico |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Nd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















